Si-TMT

Description

Structure

3D Structure

Properties

IUPAC Name |

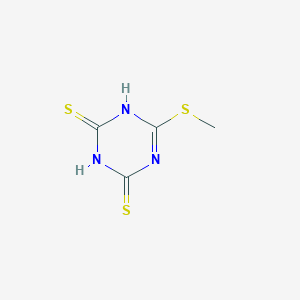

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDIFOZBJEFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480642 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226494-16-1 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Chemical Landscape: A Technical Guide to Tandem Mass Tags (TMT) for Quantitative Proteomics and Si-TMT for Chemical Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the multifaceted world of advanced chemical tools, precision in nomenclature is as critical as the accuracy of an experiment. A case in point is the potential for confusion between Tandem Mass Tags (TMT) used in quantitative proteomics and the similarly named Si-TMT, a reagent for chemical purification. This guide serves a dual purpose: to provide a comprehensive technical overview of the widely used TMT reagents for protein analysis and to clearly delineate the distinct chemical structure, properties, and applications of this compound, a silica-based metal scavenger. By addressing both, we aim to equip researchers with the expert knowledge to select and apply the correct tool for their specific scientific endeavors.

Part 1: Tandem Mass Tags (TMT) for High-Throughput Quantitative Proteomics

Tandem Mass Tag (TMT) technology has become a cornerstone of modern proteomics, enabling the simultaneous identification and quantification of proteins in multiple samples.[1] This isobaric labeling strategy allows for high-throughput analysis, making it invaluable for biomarker discovery, drug development, and understanding complex biological systems.[2]

Chemical Structure and Principle of TMT Reagents

TMT reagents are a set of isobaric chemical labels, meaning they have the same nominal mass and chemical structure.[3] This structure is tripartite, consisting of:

-

A reactive group: This functional group, typically an NHS-ester, covalently binds to the primary amines of peptides (the N-terminus and the epsilon-amino group of lysine residues).[4]

-

A spacer arm (mass normalizer): This portion of the tag has a variable isotopic composition that balances the mass of the reporter group, ensuring that all tags in a set have the same total mass.[5]

-

A mass reporter group: This group also contains stable isotopes, which, upon fragmentation in the mass spectrometer, yield unique reporter ions of different masses, allowing for the quantification of the peptide from its respective sample.[6]

The isobaric nature of the tags means that identical peptides from different samples, when labeled with different TMT reagents, will appear as a single precursor ion in the initial mass spectrometry scan (MS1).[1] During the subsequent fragmentation step (MS/MS or MS3), the cleavable linker breaks, releasing the reporter ions.[1] The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each of the multiplexed samples.[4]

Caption: Generalized chemical structure of a TMT reagent.

Physicochemical Properties of TMT Reagents

The utility of TMT reagents in quantitative proteomics is underpinned by their specific physicochemical properties.

| Property | Description | Reference |

| Solubility | TMT reagents are typically soluble in organic solvents like anhydrous acetonitrile, which is used for the labeling reaction. | [7] |

| Reactivity | The NHS-ester group is highly reactive towards primary amines at an alkaline pH, ensuring efficient labeling of peptides. | [3] |

| Stability | Labeled peptides are stable under the conditions used for sample cleanup and mass spectrometry analysis. | |

| Fragmentation | The linker region is designed to be labile under high-energy collisional dissociation (HCD), leading to the efficient release of reporter ions for quantification. | [3] |

Experimental Workflow for TMT-based Quantitative Proteomics

A typical TMT workflow involves several key steps, from sample preparation to data analysis.[4]

-

Protein Extraction and Digestion: Proteins are extracted from cells or tissues, denatured, reduced, and alkylated. They are then digested into peptides using an enzyme, most commonly trypsin.[8]

-

Peptide Labeling: Each peptide sample is labeled with a unique TMT reagent. The reaction is then quenched.[7]

-

Sample Pooling and Fractionation: The labeled peptide samples are combined into a single mixture. This pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography to reduce complexity.[8]

-

LC-MS/MS Analysis: The fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Data Analysis: The resulting spectra are searched against a protein database to identify peptides. The intensities of the TMT reporter ions are then used to determine the relative quantification of the identified proteins across the different samples.[8]

Caption: A conceptual diagram of this compound illustrating the silica support and the metal-chelating trimercaptotriazine group.

Physicochemical Properties of this compound

The properties of this compound are tailored for its role as a solid-phase scavenger in chemical synthesis.

| Property | Description | Reference |

| Matrix | Bioanalytical grade silica. | [7] |

| Solvent Compatibility | Compatible with a wide range of aqueous and organic solvents, including water, acetonitrile, methanol, DMSO, DCM, THF, and DMF. | [7] |

| Physical Form | Crystalline powder that does not swell in solvents. | [7] |

| Thermal Stability | Stable at elevated temperatures. | [9] |

| Application | Primarily used for scavenging residual palladium from catalyzed reactions, but can also remove other metals. | [7][10] |

Application Workflow for this compound in Chemical Purification

The use of this compound for metal scavenging is straightforward and can be integrated into standard chemical workup procedures.

-

Addition of this compound: The this compound solid support is added to the reaction mixture containing the dissolved product and residual metal catalyst.

-

Incubation: The mixture is stirred or agitated for a period, typically from 30 minutes to several hours, at room temperature to allow for the metal to bind to the this compound.

-

Filtration: The solid this compound, now with the bound metal, is removed by simple filtration.

-

Product Isolation: The purified product remains in the filtrate, which can then be concentrated to yield the final, metal-free compound.

This process offers a significant advantage over traditional purification methods like chromatography, which can be more time-consuming and may lead to product loss.

Conclusion: The Importance of Context in Chemical Terminology

The cases of Tandem Mass Tags (TMT) for proteomics and this compound for metal scavenging highlight the critical importance of context in scientific communication. While sharing a similar acronym, these two reagents possess fundamentally different chemical structures and are employed in entirely separate scientific domains. TMT reagents are sophisticated molecular tools that have revolutionized our ability to perform high-throughput quantitative analysis of complex proteomes. In contrast, this compound is a robust and efficient solid-phase scavenger that simplifies the purification of chemical compounds by removing unwanted metal contaminants. A clear understanding of the distinct nature of these and other similarly named chemical tools is essential for the modern researcher to ensure the appropriate and effective application of technology in their pursuit of scientific discovery.

References

-

Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]

- Li, Y., Liu, Z., Li, L., et al. (2020). Tandem-Mass-Tag Based Proteomic Analysis Facilitates Analyzing Critical Factors of Porous Silicon Nanoparticles in Determining Their Biological Responses under Diseased Condition. Advanced Science, 7(15), 2000850.

-

Wikipedia. (n.d.). Isobaric labeling. Retrieved from [Link]

- Gau, B., Begley, S., & Li, L. (2022). Recent advances in isobaric labeling and applications in quantitative proteomics. Journal of Mass Spectrometry and Advances in the Clinical Lab, 25, 1-13.

- Hu, A., Loo, J. A., & Loo, R. R. O. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Journal of the American Society for Mass Spectrometry, 29(11), 2166-2179.

-

RayBiotech. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved from [Link]

- Feng, Y., Li, M., Ma, M., et al. (2023). Development of novel isobaric tags enables accurate and sensitive multiplexed proteomics using complementary ions. Analytical and Bioanalytical Chemistry, 415(28), 6951-6960.

- Wuest, F. (2013). Studies toward the development of new silicon-containing building blocks for the direct (18)F-labeling of peptides. Journal of Medicinal Chemistry, 56(17), 6858-6870.

- Li, Y., Liu, Z., Lian, W., et al. (2020). Tandem-Mass-Tag based proteomic analysis facilitates analyzing critical factors of porous silicon nanoparticles in determining their biological responses under diseased condition. University of Helsinki Research Portal.

-

ITSI-Biosciences. (n.d.). Quantitative Proteomics with Tandem Mass Tags: High-Throughput, Accurate, Reliable. Retrieved from [Link]

- Wu, S., Liu, X., Smith, K., & Li, L. (2021). Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry, 32(6), 1336-1344.

- Dayon, L., & Sanchez, J. C. (2017). Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. Expert Review of Proteomics, 14(1), 23-35.

- Bongarzone, S., & Gee, A. D. (2018). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 185-195.

- Li, L., & Coon, J. J. (2013). Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. U.S. Patent No. 8,969,531. Washington, DC: U.S.

- Li, M., Feng, Y., Ma, M., & Li, L. (2024). 12-Plex Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tag-Enabled High-Throughput Quantitative Glycomics. Methods in Molecular Biology, 2823, 155-172.

-

Biotage. (n.d.). ISOLUTE® this compound | Metal scavenger. Retrieved from [Link]

- Balasubramanian, B., & Balasubramanian, K. (2021). Perovskite-silicon tandem solar cell. U.S. Patent No. 11,437,537. Washington, DC: U.S.

- McGehee, M. D., & Boyd, C. C. (2021). Perovskite/silicon tandem photovoltaic device.

- Park, J., & Kim, Y. (2021). Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials. International Journal of Molecular Sciences, 22(11), 5897.

- Poplawski, J., & Gorniak, R. (2023).

-

Biotage. (n.d.). ISOLUTE® this compound metal scavenger. Retrieved from [Link]

Sources

- 1. Isobaric labeling - Wikipedia [en.wikipedia.org]

- 2. aragen.com [aragen.com]

- 3. Tandem Mass Tag Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in isobaric labeling and applications in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 7. biotage.com [biotage.com]

- 8. itsibio.com [itsibio.com]

- 9. Development of Novel Isobaric Tags Enables Accurate and Sensitive Multiplexed Proteomics Using Complementary Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patents.justia.com [patents.justia.com]

applications of silica-bound trimercaptotriazine

An In-depth Technical Guide to the Applications of Silica-Bound Trimercaptotriazine (Si-TMT)

Authored by: A Senior Application Scientist

Foreword: The Pursuit of Purity in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the demand for absolute purity is not merely a preference but a stringent necessity. The presence of residual metal catalysts, often remnants of sophisticated cross-coupling reactions or other essential transformations, can compromise the integrity of research findings and, in the context of drug development, pose significant safety risks. It is in this critical juncture of synthesis and purification that the utility of advanced scavenging agents becomes paramount. This guide is dedicated to a particularly efficacious tool in the chemist's arsenal: silica-bound 2,4,6-trimercaptotriazine (this compound).

This document moves beyond a simple recitation of product specifications. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound, grounded in the principles of coordination chemistry and materials science. We will explore not just the "what" but the "why" and "how"—delving into the rationale behind its application, the intricacies of its interaction with metallic species, and practical, field-tested methodologies for its successful implementation. Our objective is to equip you with the knowledge to not only utilize this compound effectively but to innovate upon its application in your own unique and challenging synthetic endeavors.

The Genesis of a Superior Scavenger: Understanding Silica-Bound Trimercaptotriazine

Silica-bound trimercaptotriazine, often referred to as DMT-functionalized silica gel, represents a significant advancement over its free or polymer-bound counterparts.[1][2] The foundational molecule, 2,4,6-trimercaptotriazine (TMT), is a powerful chelating agent for a variety of metals.[2] However, its utility in solution-phase scavenging is hampered by its solubility in some organic solvents, which can complicate product purification.[2] By covalently immobilizing the TMT moiety onto a high-purity silica backbone, we overcome this fundamental limitation, creating a robust, insoluble scavenger that can be easily removed from a reaction mixture by simple filtration.[3][4]

The choice of silica as the solid support is deliberate and critical to the performance of this compound. Unlike polymeric supports, silica gel offers several distinct advantages:

-

Fast Kinetics: The functional groups are on the surface of the silica, readily accessible for interaction with the target metals, leading to rapid scavenging, often within an hour.[1]

-

Solvent Independence: Silica is a rigid material that does not swell or shrink in different solvents, ensuring predictable performance across a wide range of reaction conditions.[1][4]

-

Ease of Handling: As a free-flowing powder, silica-bound reagents are easy to weigh and dispense, and they do not carry static charge.[1]

Core Physicochemical Properties

The efficacy of this compound is rooted in its material characteristics. While specific values may vary between manufacturers, a typical research-grade this compound will possess the following attributes:

| Property | Typical Value Range | Significance for Application |

| Appearance | White to off-white or pale yellow powder | Indicates the purity of the functionalized silica.[5][6] |

| Particle Size | 40-63 µm | A controlled particle size distribution ensures consistent flow properties and predictable reaction kinetics.[5] |

| Surface Area | 480-550 m²/g | A high surface area provides a greater number of active sites for metal chelation, enhancing the scavenging capacity.[5] |

| Pore Size | 60 Å (6 nm) | The pore size must be sufficient to allow target metal complexes to access the internal surface area without being so large as to compromise stability. |

| Molecular Loading | ≥0.50 mmol/g | This value quantifies the concentration of active TMT groups on the silica support, directly impacting the amount of metal that can be scavenged. |

| Endcapping | Yes | Endcapping of residual silanol groups on the silica surface minimizes non-specific binding of polar molecules, enhancing the selectivity of the scavenger.[5] |

The Mechanism of Chelation: A Molecular Perspective

The scavenging capability of this compound is derived from the strong affinity of the sulfur atoms in the trimercaptotriazine ring for soft and borderline metal ions, a principle well-described by Hard and Soft Acids and Bases (HSAB) theory.[7] The three thiol (-SH) groups on the triazine ring act as a tridentate ligand, forming stable coordination complexes with a variety of metals.

The interaction is believed to involve the deprotonation of the thiol groups, leading to the formation of strong metal-thiolate bonds.[8] This robust chelation effectively sequesters the metal from the solution onto the solid silica support.

Caption: Chelation of a Palladium ion by the this compound complex.

Core Application: Scavenging of Residual Metals

The primary and most critical application of this compound is the removal of residual metals from reaction mixtures, a process often referred to as "metal scavenging." This is particularly crucial in the pharmaceutical industry, where stringent limits on metal impurities in active pharmaceutical ingredients (APIs) are enforced by regulatory bodies.[9][10]

Spectrum of Scavenged Metals

This compound is a versatile scavenger with a broad scope. Its efficacy is highest for soft and borderline metals. The following table provides a general guide to its scavenging capabilities:

| Metal | Scavenging Efficiency | Notes |

| Palladium (Pd) | Excellent | Widely used for removing residual catalysts from cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][9] |

| Ruthenium (Ru) | Excellent | Preferred scavenger for removing catalysts from metathesis reactions.[1][2] |

| Silver (Ag) | Excellent | Effective for removing silver salts or catalysts.[1][11] |

| Platinum (Pt) | Excellent | Useful in scavenging platinum-based catalysts.[1][11] |

| Osmium (Os) | Excellent | Can be used to remove residual osmium from oxidation reactions.[1] |

| Mercury (Hg) | Excellent | High affinity for mercury, making it useful for remediation.[11][12] |

| Rhodium (Rh) | Good | Effective for various rhodium complexes.[1] |

| Copper (Cu) | Good | Can scavenge copper catalysts, though other scavengers may be more specific.[1][11] |

| Lead (Pb) | Good | Shows good efficacy in removing lead ions.[11] |

| Nickel (Ni) | Good | Can be used to remove nickel catalysts.[13] |

| Iron (Fe), Zinc (Zn), Cobalt (Co) | Moderate | This compound can scavenge these metals, but its affinity is generally lower compared to softer metals.[1] |

General Protocol for Batch Scavenging

The following is a generalized, self-validating protocol for the removal of a residual metal catalyst from an organic reaction mixture. The exact equivalents and reaction time may need to be optimized for specific applications.

2.2.1 Materials

-

Reaction mixture containing residual metal catalyst.

-

Silica-Bound Trimercaptotriazine (this compound).

-

Anhydrous solvent (compatible with the reaction mixture).

-

Inert atmosphere setup (e.g., Nitrogen or Argon), if required.

-

Stirring apparatus.

-

Filtration apparatus (e.g., Buchner funnel with filter paper, or a fritted glass filter).

-

Analytical instrument for quantifying metal content (e.g., ICP-MS or AAS).

2.2.2 Step-by-Step Methodology

-

Initial Analysis (Self-Validation Step 1): Before adding the scavenger, take a small, representative sample of the crude reaction mixture. Analyze this sample to determine the initial concentration of the residual metal. This provides a baseline for evaluating the scavenger's efficiency.

-

Determining the Amount of Scavenger: Calculate the molar amount of residual metal in the bulk reaction mixture. Based on this, weigh out 3 to 5 molar equivalents of this compound.[9] The use of a slight excess ensures a high driving force for the scavenging reaction.

-

Scavenging Process: Add the weighed this compound to the reaction mixture. If the mixture is viscous, it can be diluted with a compatible solvent to ensure good mixing. Stir the suspension at room temperature.[9] The optimal time can range from 30 minutes to 24 hours, with 1-4 hours being typical for many applications.[9]

-

Monitoring the Reaction (Optional): For optimization, small samples can be taken at various time points (e.g., 1h, 2h, 4h), filtered, and analyzed to determine the rate of metal removal.

-

Isolation of the Purified Product: Once the scavenging is complete, the this compound, now complexed with the target metal, is removed by simple filtration. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

-

Final Analysis (Self-Validation Step 2): Analyze a sample of the filtered solution (the purified product) to determine the final concentration of the residual metal.

-

Calculating Efficiency: The scavenging efficiency can be calculated as follows: Efficiency (%) = [(Initial Metal Conc. - Final Metal Conc.) / Initial Metal Conc.] x 100

Caption: A typical workflow for batch scavenging with this compound.

Advanced Applications and Considerations

While batch scavenging is the most common application, the robust nature of this compound allows for its use in more advanced purification setups.

Flow Chemistry and Fixed-Bed Applications

The non-swelling and mechanically stable nature of this compound makes it an ideal packing material for flow chemistry reactors or fixed-bed cartridges.[9] In this setup, the crude reaction mixture is continuously passed through a column packed with this compound. This approach offers several advantages:

-

Increased Efficiency: The high surface area contact in a packed bed can lead to more efficient metal removal.

-

Automation: Flow setups are easily automated, making them ideal for process chemistry and manufacturing scale-up.

-

Integration: Can be integrated directly into a multi-step synthesis workflow.

Use in Drug Development and API Purification

In the context of drug development, the removal of potentially toxic and catalytically active metals is non-negotiable. This compound is a valuable tool for ensuring that APIs meet the stringent purity requirements of regulatory agencies.[9][10] Its high efficiency in removing palladium, a common catalyst in the synthesis of complex organic molecules, is particularly noteworthy.[14]

Beyond Metals: Scavenging of Electrophiles

While primarily known as a metal scavenger, the thiol groups on this compound can also react with and scavenge certain organic electrophiles, such as alkyl halides and acid chlorides.[11][15] This dual functionality can be advantageous in certain synthetic contexts where both metallic and electrophilic impurities need to be removed.

Conclusion: A Tool of Precision and Reliability

Silica-bound trimercaptotriazine is more than just a reagent; it is a problem-solving tool that addresses a fundamental challenge in modern chemistry. By providing a reliable, efficient, and operationally simple method for the removal of a wide range of metal contaminants, this compound empowers researchers and drug development professionals to achieve the levels of purity that their work demands. Its robust physical properties and versatile chemical reactivity ensure its place as a staple in laboratories striving for excellence in synthesis and purification. As synthetic methodologies continue to evolve, the importance of powerful and precise purification tools like this compound will only continue to grow.

References

- B2BMAP. (n.d.). Silica Thiol-Functionalized (STF) Extrapure - Reagent-Grade Metal Scavenger.

- SiliCycle. (n.d.). SiliaBond - Functionalized Silica Gels.

- Sigma-Aldrich. (n.d.). DMT-functionalized silica gel.

- Sorbent Technologies, Inc. (2022). Thiol (SH) Silica Gel.

- TCI America. (n.d.). This compound, (=2,4,6-Trimercaptotriazine Silica Gel) (0.2-0.5mmol/g), 5g, Each.

- Semantic Scholar. (n.d.). Functionalized mesoporous silica materials for controlled drug delivery.

- SiliCycle. (n.d.). SiliaMetS DMT Metal Scavenger.

- PubMed. (2012). Functionalized mesoporous silica materials for controlled drug delivery.

- National Institutes of Health. (n.d.). Synthesis and surface functionalization of silica nanoparticles for nanomedicine.

- Biotage. (n.d.). ISOLUTE® Si-Thiol | Metal scavenger.

- In Applications of Functionalized Silica Nanoparticles. (n.d.).

- nanomicronspheres. (n.d.). Exploring the Applications and Benefits of Functionalized Silica Particles in Modern Industries.

- Lab Pro. (n.d.). This compound(=2,4,6-Trimercaptotriazine Silica Gel)(0.2-0.5mmol/g), 5G - S08.

- National Institutes of Health. (n.d.). Thiol Functionalized Silica-Mixed Matrix Membranes for Silver Capture from Aqueous Solutions: Experimental Results and Modeling.

- TCI Chemicals. (n.d.). This compound (=2,4,6-Trimercaptotriazine Silica Gel) (0.2-0.5 mmol/g).

- PubMed. (2002). Extraction of heavy metals by mercaptans attached to silica gel by a corkscrew mechanism.

- SiliCycle. (n.d.). Scavenging Solutions.

- Google Patents. (n.d.). Methods for the removal of heavy metals.

- Biotage. (n.d.). Trimercaptotriazine Resin.

- Physical Chemistry Research. (2023). [No title found].

- ChemicalBook. (n.d.). This compound (=2,4,6-TriMercaptotriazine Silica Gel) (0.2-0.5 MMol/g).

- ResearchGate. (2002). Extraction of heavy metals by mercaptans attached to silica gel by a corkscrew mechanism.

- MDPI. (n.d.). Unlocking Heavy Metal Remediation Potential: A Review of Cellulose–Silica Composites.

- National Institutes of Health. (2024). Application of novel silica stabilized on a covalent triazine framework as a highly efficient heterogeneous and recyclable catalyst in the effective green synthesis of porphyrins.

- Talanta. (1985). Silica-bound complexing agents: some aspects of synthesis, stability and pore size.

- MDPI. (2024). Silica-Based Composite Sorbents for Heavy Metal Ions Removal from Aqueous Solutions.

- PubMed. (2021). Silver (I)-dimercaptotriazine functionalized silica: A highly selective liquid chromatography stationary phase targeting unsaturated molecules.

- PubMed. (2024). Recent advances in heavy metals uptake by tailored silica-based adsorbents.

- Biotage. (n.d.). ISOLUTE® this compound | Metal scavenger.

- National Institutes of Health. (n.d.). Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application.

- PubChem. (n.d.). This compound.

- Elsevier. (n.d.). [No title found].

- Arctom Scientific. (n.d.). CAS NO. 1226494-16-1 | this compound (=2,4,6-Trimercaptotriazine Silica Gel) (0.2-0.5mmol/g) | Catalog CNTCI-S0865.

- SiliCycle. (2021). The Role of Functionalized Silica in Chromatography and Organic Synthesis.

- PubMed Central. (n.d.). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization.

- SiliCycle. (n.d.). Using Silica-Based Products for Food and Drug Applications.

- MDPI. (2022). Synthesis and Characterization of Colistin-Functionalized Silica Materials for Rapid Capture of Bacteria in Water.

- MDPI. (2021). Characterization of Organic Molecules Grafted to Silica or Bismuth Nanoparticles by NMR.

Sources

- 1. silicycle.com [silicycle.com]

- 2. silicycle.com [silicycle.com]

- 3. 4.imimg.com [4.imimg.com]

- 4. silicycle.com [silicycle.com]

- 5. b2bmap.com [b2bmap.com]

- 6. labproinc.com [labproinc.com]

- 7. Thiol Functionalized Silica-Mixed Matrix Membranes for Silver Capture from Aqueous Solutions: Experimental Results and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physchemres.org [physchemres.org]

- 9. biotage.com [biotage.com]

- 10. silicycle.com [silicycle.com]

- 11. sorbtech.com [sorbtech.com]

- 12. Applications of Functionalized Silica Nanoparticles [ebrary.net]

- 13. silicycle.com [silicycle.com]

- 14. WO2006048746A2 - Methods for the removal of heavy metals - Google Patents [patents.google.com]

- 15. biotage.com [biotage.com]

An In-depth Technical Guide to Palladium Scavenging Using Si-TMT (SiliaMetS® Thiol)

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex active pharmaceutical ingredients (APIs).[1][2][3] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels compliant with stringent regulatory standards, such as those set by the International Conference on Harmonisation (ICH).[4][5] This technical guide provides an in-depth exploration of this compound (SiliaMetS® Thiol), a thiol-functionalized silica gel, as a robust and versatile scavenger for palladium. We will delve into the mechanistic underpinnings of its scavenging action, provide field-proven, step-by-step protocols for its application, and present a framework for process optimization and validation, empowering researchers and process chemists to achieve efficient and reliable palladium removal.

The Challenge: Palladium Contamination in Pharmaceutical Synthesis

The widespread use of palladium catalysts in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings is a testament to their efficiency in forming crucial carbon-carbon and carbon-heteroatom bonds.[1][3] Despite their catalytic nature, a fraction of the metal inevitably remains in the reaction mixture post-completion. This residual palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and may be complexed with ligands or other reaction components, making its removal non-trivial.[6][7]

Failure to reduce palladium content to acceptable levels (often in the low parts-per-million range) can have severe consequences:

-

Regulatory Non-Compliance: Health authorities like the FDA and EMA enforce strict limits on elemental impurities in drug products.[4][5]

-

Catalyst Poisoning: Residual palladium can interfere with subsequent catalytic steps in a synthetic sequence.

-

API Instability: Trace metals can sometimes promote degradation of the final API.

Traditional purification methods like chromatography, crystallization, or treatment with activated carbon often fall short, leading to significant product loss or insufficient palladium removal.[5][6] This necessitates the use of targeted metal scavengers, among which functionalized silica gels have emerged as a leading solution due to their high efficiency, selectivity, and operational simplicity.[1][8]

The Solution: this compound (SiliaMetS® Thiol)

This compound is a high-purity silica gel covalently functionalized with propylthiol groups.[9] Manufactured by SiliCycle under the trade name SiliaMetS® Thiol, it is one of the most versatile and widely adopted scavengers for palladium and other soft metals like Ag, Hg, and Ru.[10][11]

Core Attributes of this compound:

-

High Selectivity: The soft sulfur atom of the thiol group exhibits a strong affinity for soft Lewis acids like palladium, forming stable, insoluble palladium-thiolate complexes.[6][12]

-

Mechanical and Thermal Stability: The silica backbone is robust and does not swell or shrink in common organic solvents, making it suitable for a wide range of reaction conditions and compatible with various reactor types.[10][13] It can be used at elevated temperatures to increase scavenging kinetics without degradation.[3][10]

-

Fast Kinetics: The functional groups are readily accessible on the silica surface and within its pores, allowing for rapid metal capture that is not diffusion-limited.[3][13]

-

Ease of Use: As a free-flowing powder, this compound can be added directly to the reaction vessel ("batch mode") and subsequently removed by simple filtration, streamlining the workup process.[3][14]

The Scavenging Mechanism

The efficacy of this compound lies in the principles of Hard and Soft Acid and Base (HSAB) theory. Palladium, being a soft metal (a soft Lewis acid), has a strong electronic affinity for soft donor atoms. The sulfur atom of the thiol group is a soft Lewis base. This inherent compatibility drives the formation of a strong coordinate bond.

The scavenging process involves the displacement of ligands from the palladium center by the thiol groups on the silica surface, leading to the formation of a stable, immobilized palladium-thiolate complex. This chelation effectively sequesters the palladium from the solution onto the solid support, which can then be physically separated from the product stream.

Caption: Mechanism of palladium chelation by this compound.

A Self-Validating Protocol for Palladium Scavenging

This section outlines a comprehensive, self-validating workflow for palladium removal using this compound in batch mode. The protocol is designed to be a closed-loop system where the outcome is quantitatively verified.

Workflow Overview

Caption: A self-validating workflow for palladium scavenging.

Detailed Step-by-Step Methodology

Prerequisites:

-

Completed reaction mixture containing the API and residual palladium catalyst.

-

This compound (SiliaMetS® Thiol) scavenger.[10]

-

Access to an Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) instrument for accurate metal quantification.[15][16][17]

Step 1: Establish Baseline Palladium Concentration

-

Ensure the reaction is complete via standard monitoring (e.g., TLC, LC-MS).

-

While stirring, carefully take a representative aliquot (e.g., 1 mL) of the crude reaction mixture. This is Sample A .

-

Prepare Sample A for analysis according to established ICP-MS sample preparation protocols. This typically involves digestion in a mixture of nitric and hydrochloric acids.[15]

-

Analyze Sample A by ICP-MS to determine the initial palladium concentration in parts-per-million (ppm). This value is critical for calculating the required amount of scavenger.

Step 2: Addition of this compound Scavenger

-

Calculate the molar equivalents of this compound required. For initial screening, a range of 4 to 8 molar equivalents relative to the initial palladium concentration is recommended.[10][14]

-

Causality: Using a significant excess ensures that the equilibrium of the binding process is driven strongly towards the formation of the immobilized palladium complex, compensating for potential competition from other species in the mixture and ensuring high scavenging efficiency.[10]

-

-

Add the calculated mass of this compound powder directly to the reaction vessel containing the bulk of the mixture.

Step 3: Incubation

-

Stir the slurry at a moderate rate to ensure the this compound remains suspended and good mass transfer is achieved.[10]

-

For initial trials, incubate at room temperature for at least one hour.[10][14]

-

Optimization Insight: Scavenging efficiency can often be improved by increasing the temperature (e.g., to 35-50°C) or extending the contact time (e.g., 2-17 hours).[1][10][18] The optimal conditions will depend on the specific palladium species, solvent, and API.

Step 4: Scavenger Removal

-

Once the incubation period is complete, turn off the stirring.

-

Separate the solid this compound scavenger from the liquid product stream via filtration. A fritted funnel or a simple filter paper setup is usually sufficient.[14]

-

Wash the collected scavenger cake with a small amount of fresh reaction solvent to ensure complete recovery of the API.

-

Combine the filtrate and the washings.

Step 5: Final Palladium Concentration Analysis

-

Take a representative aliquot from the combined filtrate. This is Sample B .

-

Prepare and analyze Sample B using the same ICP-MS method as in Step 1.

Step 6: Validation and Data Interpretation

-

Compare the palladium concentration of Sample B to that of Sample A.

-

The protocol is successful if the residual palladium in Sample B is below the target limit set by ICH guidelines (e.g., <10 ppm for an oral drug).[4]

-

If the level is still too high, a second treatment with a smaller amount of fresh scavenger can be performed, or the incubation conditions (time, temperature, equivalents) can be further optimized.[10]

Process Optimization and Performance Data

The efficiency of palladium scavenging is influenced by several factors. A systematic approach, potentially using Design of Experiments (DoE), can identify the optimal conditions for a specific process.[19]

Key Optimization Parameters:

-

Equivalents of this compound: While 4-8 equivalents is a good starting point, optimization can often reduce this to 2-4 equivalents for a cost-effective process.[10]

-

Temperature: Increasing temperature generally accelerates the rate of scavenging. This compound is stable at elevated temperatures.[10]

-

Time: Scavenging is typically complete within 1-4 hours, but complex or sterically hindered palladium species may require longer times.[10][18]

-

Solvent: this compound is compatible with a wide range of organic and aqueous solvents, including THF, DMF, DMSO, and alcohols.[8][10]

Illustrative Performance Data:

The following table summarizes typical performance data from case studies, demonstrating the effectiveness of this compound.

| Reaction Type | Initial Pd (ppm) | This compound Treatment Conditions | Final Pd (ppm) | % Reduction | Source |

| Buchwald-Hartwig Amination | >1,300 | 50 wt%, 35°C, 17h (Water/THF) | 2 | >99.8% | Pfizer Case Study[18] |

| Hydrogenative Nitro-reduction | > Target | 0.03 wt, 35°C, 2h | <1 | > Target Met | Merck Case Study[1] |

| Suzuki-Miyaura Coupling | ~1,000 | This compound treatment (conditions varied) | <100 | ~90% | Pilot Study[16][20] |

Conclusion and Best Practices

This compound (SiliaMetS® Thiol) is a highly effective, reliable, and operationally simple solution for the critical challenge of palladium removal in pharmaceutical and fine chemical synthesis. Its strong affinity for palladium, broad solvent compatibility, and physical robustness make it a superior choice over many traditional purification methods.

For researchers and drug development professionals, adopting a self-validating workflow centered around accurate ICP-MS analysis is paramount. This approach not only ensures the final API meets stringent regulatory requirements but also provides a clear, data-driven path for process optimization and scale-up. By understanding the mechanism of action and systematically refining application parameters, this compound can be seamlessly integrated into synthetic routes to deliver clean, high-purity compounds efficiently and cost-effectively.

References

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications, 2023. [Link]

-

Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, RSC Publishing, 2021. [Link]

-

Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

-

Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Advances, RSC Publishing, 2013. [Link]

-

Metal Scavenging using bulk SiliaMetS functionalized silica. SiliCycle YouTube Channel. [Link]

-

Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 2007. (Accessed via ResearchGate) [Link]

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications, 2023. [Link]

-

This compound Technote. Biotage. [Link]

-

Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2022. (Accessed via NIH) [Link]

-

Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, PubMed, 2011. [Link]

-

ISOLUTE® this compound - Metal Scavenger. Biotage. [Link]

-

Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2022. [Link]

-

Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 2016. [Link]

-

Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 2011. (Accessed via ResearchGate) [Link]

-

Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Platinum Metals Review, 2011. (Accessed via ResearchGate) [Link]

-

Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 2016. (Accessed via ResearchGate) [Link]

-

Analysis of palladium by high resolution ICP-MS. In Comprehensive Analytical Chemistry, 2005. (Accessed via ResearchGate) [Link]

-

Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs, 2011. [Link]

-

Thiol (SH) Silica Gel. Sorbent Technologies, Inc. [Link]

-

Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal. ACS Applied Materials & Interfaces, 2022. (Accessed via OSTI.GOV) [Link]

-

SiliCycle SiliaMetS Metal Scavengers. Element Lab Solutions. [Link]

-

Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

-

SiliaMetS-Metal Scavengers. SiliCycle Inc. (Presentation) [Link]

-

How to Remove Palladium in three easy steps. Biotage. [Link]

-

Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, ACS Publications, 2014. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selekt.biotage.com [selekt.biotage.com]

- 4. onyxipca.com [onyxipca.com]

- 5. biotage.com [biotage.com]

- 6. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. researchgate.net [researchgate.net]

- 9. sorbtech.com [sorbtech.com]

- 10. silicycle.com [silicycle.com]

- 11. silicycle.com [silicycle.com]

- 12. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. data.biotage.co.jp [data.biotage.co.jp]

- 14. youtube.com [youtube.com]

- 15. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. silicycle.com [silicycle.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Fulcrum of Efficiency: An In-depth Technical Guide to Supported Reagents in Modern Chemistry

Foreword: The Paradigm Shift from Solution to Solid-Phase Stoichiometry

In the relentless pursuit of synthetic efficiency, the paradigm of chemical reactions has undergone a significant transformation. The classical approach, long dominated by solution-phase chemistry, often culminates in laborious and resource-intensive purification processes. The advent of supported reagents represents a pivotal evolution, merging the tactical advantages of solid-phase synthesis with the versatility of solution-phase transformations.[1] This guide provides a comprehensive exploration of the core principles, practical methodologies, and advanced applications of supported reagents, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.

The Core Concept: Immobilization as a Pathway to Purification

A supported reagent is a reactive species that is chemically or physically bound to an insoluble solid support.[2] This immobilization allows for the reagent to be introduced into a reaction mixture and, upon completion, to be effortlessly removed by simple filtration.[2] This fundamental principle obviates the need for traditional purification techniques such as chromatography, extraction, or crystallization, thereby accelerating workflows and enhancing overall efficiency.[3] The use of excess reagent to drive reactions to completion becomes a practical strategy, as the unreacted supported reagent and its byproducts are sequestered on the solid phase.[4]

The Support Matrix: A Foundation for Reactivity and Recovery

The choice of support material is a critical determinant of a supported reagent's performance, influencing its chemical and thermal stability, loading capacity, and compatibility with various reaction conditions.[4] The two primary classes of supports are organic polymers and inorganic materials.

Polymeric Supports: Versatility and Tunability

Polymer-supported reagents are a cornerstone of modern organic synthesis, offering a high degree of functionalization and compatibility with a wide range of organic solvents.[5] Polystyrene, cross-linked with divinylbenzene, is a widely used support due to its chemical inertness and low cost. The degree of cross-linking is a crucial parameter, affecting the polymer's swelling properties and the accessibility of the reactive sites within the polymer matrix.[6]

Soluble polymers, such as polyethylene glycol (PEG) and non-cross-linked polystyrene (NCPS), offer a unique advantage by enabling reactions to occur in a homogeneous environment, which can lead to faster reaction kinetics.[7] The supported reagent can then be precipitated and removed by filtration.[7]

Table 1: Comparison of Common Polymeric Supports

| Support Type | Advantages | Disadvantages | Typical Applications |

| Cross-linked Polystyrene | High loading capacity, mechanically stable, low cost.[6] | Heterogeneous reaction conditions can lead to slower kinetics, potential for site-isolation issues.[7] | General organic synthesis, solid-phase peptide synthesis.[6] |

| Polyethylene Glycol (PEG) | Soluble in many organic solvents, allows for homogeneous reaction conditions, good swelling properties.[7] | Lower loading capacity compared to polystyrene, can be sensitive to certain reaction conditions. | Peptide synthesis, catalyst immobilization.[7] |

| JandaJel™ | A cross-linked polystyrene resin with a more flexible backbone, offering improved swelling and reactivity.[7] | Higher cost compared to standard polystyrene. | Solid-phase organic synthesis, combinatorial chemistry.[7] |

Inorganic Supports: Robustness and Thermal Stability

Inorganic materials offer superior thermal and mechanical stability compared to their polymeric counterparts, making them ideal for high-temperature applications and use in packed-bed reactors for continuous flow chemistry.[8][9]

-

Silica (SiO₂): Characterized by a high surface area and porous structure, silica is a versatile inorganic support.[9] Its surface can be readily functionalized with a variety of organic groups through silanization, allowing for the covalent attachment of a wide range of reagents and catalysts.[10]

-

Alumina (Al₂O₃): Alumina is another robust inorganic support with high thermal stability.[4] It can exhibit acidic, basic, or neutral properties depending on its preparation, influencing its catalytic activity.[4]

-

Clays and Zeolites: These materials possess unique porous structures and ion-exchange capabilities, making them effective as catalysts and catalyst supports.[4]

Immobilization Strategies: Anchoring Reactivity

The method of attaching the reagent to the support is critical for its stability and reactivity. The two primary strategies are physical adsorption and covalent bonding.

-

Physical Adsorption: The reagent is held onto the support by weaker forces such as van der Waals interactions or hydrogen bonding. This method is simpler but carries a higher risk of the reagent leaching into the reaction medium.

-

Covalent Bonding: The reagent is attached to the support via a stable covalent bond. This is the preferred method for most applications as it minimizes leaching and allows for the potential regeneration and reuse of the supported reagent.[11]

Figure 1. Conceptual overview of supported reagent composition.

Characterization: Quantifying and Qualifying Immobilized Species

Thorough characterization of a supported reagent is essential to understand its properties and ensure reproducible performance. A combination of techniques is typically employed to determine the loading of the active reagent, its chemical integrity, and the physical properties of the support.[12]

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present on the support and to confirm the successful immobilization of the reagent.[12]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the immobilized species and the polymer backbone.[13] It can be used to confirm the structure of the attached reagent and to study its mobility.

-

-

Elemental Analysis: This technique determines the elemental composition (e.g., C, H, N, S) of the supported reagent, which can be used to calculate the loading of the active species.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature.[1] It is used to assess the thermal stability of the supported reagent and can also provide information about the loading level by measuring the weight loss corresponding to the decomposition of the organic reagent.[1]

-

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the support material.[14]

-

Determination of Loading: The loading of a supported reagent, typically expressed in mmol/g, is a critical parameter. It can be determined by elemental analysis, titration of the functional groups, or by reacting the supported reagent with a known amount of a substrate and quantifying the product.[15]

Applications in Synthesis and Catalysis: A Revolution in Efficiency

The utility of supported reagents spans a vast array of chemical transformations, from stoichiometric reactions to catalysis, and has found significant traction in both academic research and industrial drug development.[16]

Stoichiometric Reagents: Streamlining Organic Synthesis

A wide variety of common organic reagents have been successfully immobilized on solid supports, including oxidizing and reducing agents, acids, bases, and coupling reagents.

-

Polymer-Supported Triphenylphosphine (PS-PPh₃): A classic example is the use of polymer-supported triphenylphosphine in reactions like the Wittig and Staudinger reactions. The byproduct, polymer-supported triphenylphosphine oxide, is easily removed by filtration, a significant advantage over its non-supported counterpart.[6]

Table 2: Comparison of Supported vs. Unsupported Reagents in the Wittig Reaction

| Feature | Unsupported Triphenylphosphine | Polymer-Supported Triphenylphosphine (PS-PPh₃) |

| Reaction Work-up | Requires chromatography or crystallization to remove triphenylphosphine oxide. | Simple filtration to remove PS-PPh₃O.[6] |

| Yield | Can be high, but product loss can occur during purification. | Often comparable to or slightly lower than the solution-phase reaction, but with simplified isolation. |

| Recyclability | Not recyclable. | The spent PS-PPh₃O can be reduced back to PS-PPh₃ and reused. |

| Excess Reagent | Use of excess reagent complicates purification. | Excess reagent can be used to drive the reaction to completion without purification issues.[6] |

Supported Catalysts: The Cornerstone of Green Chemistry and Flow Synthesis

Immobilizing catalysts on solid supports is a cornerstone of green chemistry, as it facilitates catalyst recovery and reuse, minimizing waste and reducing the cost of processes that utilize expensive metal catalysts.[11]

-

Silica-Supported Palladium for Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. A silica-supported palladium catalyst can be used to effectively catalyze this reaction, with the advantage of being easily separated from the product and reused.[2] This also minimizes palladium contamination in the final product, a critical consideration in the pharmaceutical industry.

Table 3: Performance Comparison of Homogeneous vs. Heterogeneous Palladium Catalysts in Suzuki Coupling

| Catalyst | Yield (%) | Turnover Number (TON) | Recyclability | Leaching |

| Homogeneous Pd(PPh₃)₄ | Typically high (>95%) | Can be high, but catalyst is not recovered. | Not practical. | - |

| Silica-Supported Pd | 85-95% | Lower than homogeneous but catalyst is reusable. | Can be reused for multiple cycles with some loss of activity. | Low, but needs to be monitored.[16] |

| Pd on Carbon Nitride | >99% | 549 h⁻¹ (TOF) | High stability in flow.[7] | Minimal.[7] |

Leaching and Stability: A critical aspect of supported catalysis is the potential for the active metal to leach from the support into the reaction mixture. Leaching can lead to product contamination and a decrease in catalyst activity over time. Leaching tests, such as hot filtration or analysis of the filtrate by Inductively Coupled Plasma (ICP) spectroscopy, are essential to assess the stability of a supported catalyst.[11]

Multi-Step Synthesis: The Orchestrated Approach

Supported reagents can be used in a sequential, or "orchestrated," manner to perform multi-step syntheses without the need for purification of intermediates.[4] This approach has been powerfully demonstrated in the synthesis of complex natural products.

Case Study: Synthesis of (±)-Epibatidine

The potent analgesic (±)-epibatidine has been synthesized in a ten-step sequence using a series of polymer-supported reagents and scavengers.[1] This elegant synthesis avoids any chromatographic purification, with each step involving the addition of a supported reagent, filtration, and evaporation of the solvent to yield the intermediate ready for the next step.[1][4]

Figure 2. Orchestrated multi-step synthesis workflow using supported reagents.

Flow Chemistry: Enabling Continuous Manufacturing

Supported reagents are exceptionally well-suited for use in continuous flow chemistry. In a typical setup, the supported reagent is packed into a column or cartridge, and the solution of reactants is continuously pumped through it. This approach offers several advantages, including precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for automated, continuous production of fine chemicals and active pharmaceutical ingredients (APIs).

Figure 3. A simplified workflow for continuous flow synthesis using a packed-bed reactor with a supported catalyst.

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed protocols for the preparation of two common supported reagents are provided below.

Preparation of Polymer-Supported Triphenylphosphine (PS-PPh₃)

This protocol describes the preparation of PS-PPh₃ from brominated polystyrene.[6]

Materials:

-

Brominated polystyrene (1-2% divinylbenzene cross-linked)

-

n-Butyllithium (in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Chlorodiphenylphosphine

-

Methanol

Procedure:

-

Swell the brominated polystyrene resin in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) for 1 hour.

-

Cool the slurry to -78 °C.

-

Slowly add n-butyllithium dropwise to the stirred slurry. Maintain the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture back to -78 °C and slowly add chlorodiphenylphosphine.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Filter the resin and wash sequentially with THF, water, methanol, and diethyl ether.

-

Dry the resin under vacuum to a constant weight.

-

Characterize the resin to determine the phosphine loading.

Preparation of a Silica-Supported Palladium Catalyst

This protocol outlines a general method for immobilizing a palladium catalyst on silica gel.[16]

Materials:

-

Silica gel (high surface area)

-

3-(Trimethoxysilyl)propylamine (APTMS)

-

Toluene, anhydrous

-

Palladium(II) acetate

-

Ethanol

Procedure:

-

Activate the silica gel by heating at 150 °C under vacuum for 4 hours.

-

Suspend the activated silica gel in anhydrous toluene under an inert atmosphere.

-

Add APTMS to the silica suspension and reflux the mixture for 24 hours.

-

Cool the mixture to room temperature, filter the functionalized silica, and wash thoroughly with toluene and then ethanol.

-

Dry the aminopropyl-functionalized silica under vacuum.

-

Suspend the dried functionalized silica in ethanol.

-

Add a solution of palladium(II) acetate in ethanol to the suspension.

-

Stir the mixture at room temperature for 24 hours to allow for complexation of the palladium to the amine groups.

-

Filter the resulting palladium-supported silica, wash with ethanol, and dry under vacuum.

-

Characterize the catalyst for palladium loading and dispersion.

The Green Chemistry Perspective: A Sustainable Approach

The use of supported reagents aligns with several of the twelve principles of green chemistry.

-

Prevention of Waste: By simplifying purification, supported reagents reduce the generation of solvent and solid waste associated with chromatography.

-

Atom Economy: While not directly improving the atom economy of a given reaction, the use of supported catalysts allows for their recovery and reuse, which improves the overall efficiency of the process.

-

Catalysis: Supported catalysts are a prime example of the application of this principle, favoring catalytic reagents over stoichiometric ones.

-

Safer Chemistry: Immobilizing toxic or hazardous reagents can make them safer to handle.[4]

Green Chemistry Metrics: The "greenness" of a chemical process can be quantified using various metrics. The E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, and Process Mass Intensity (PMI) , the ratio of the total mass of materials used to the mass of the final product, are often significantly improved when supported reagents are employed due to the reduction in solvent and purification media usage.[3]

Future Outlook: Innovations on the Horizon

The field of supported reagents continues to evolve, with ongoing research focused on the development of novel support materials with enhanced properties, such as improved stability and higher loading capacities. The integration of supported reagents with other enabling technologies, such as microfluidics and automated synthesis platforms, will further expand their utility in high-throughput screening and on-demand manufacturing. The design of multifunctional supported reagents, capable of catalyzing multiple transformations in a single pot, represents an exciting frontier in the quest for ultimate synthetic efficiency.

References

-

Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815–4195. [Link]

- Introduction to Polymer-Supported Reagents.

-

Campos, P. J., & Rodriguez, M. A. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(23), 3659–3661. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2018). Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 23(11), 2877. [Link]

-

Dutta, B., Majumdar, S., & Saha, S. (2014). Facile synthesis of palladium nanoparticles supported on silica: An efficient phosphine-free heterogeneous catalyst for Suzuki coupling in aqueous media. Applied Catalysis A: General, 475, 477-485. [Link]

-

The Use of Flow Technology for the Manufacture of Active Pharmaceutical Ingredients (API's). (2013). Request PDF. [Link]

- CN114534793A - Triphenylphosphine polymer supported catalyst and preparation method thereof.

-

Al-Saeedi, S. I., & Al-Nayli, A. O. (2021). Investigation of palladium catalysts in mesoporous silica support for CO oxidation and CO2 adsorption. Heliyon, 7(9), e07981. [Link]

-

Kumaresan, K., & Ramaswamy, A. V. (2006). Solid-state NMR studies of pharmaceutical solids in polymer matrices. Journal of pharmaceutical and biomedical analysis, 41(4), 1141-1153. [Link]

-

Scialdone, M. A. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(62), 36098-36122. [Link]

-

Baxendale, I. R., & Ley, S. V. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Il Farmaco, 57(5), 383-388. [Link]

-

Cano, R., & Yus, M. (2012). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

-

Jadhav, S. A., & Shinde, V. S. (2022). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Scientific Reports, 12(1), 1-11. [Link]

-

Solid-State NMR of Polymers. (2015). Request PDF. [Link]

-

American Chemical Society. (n.d.). 12 Principles of Green Chemistry. [Link]

-

Leaching test indicated no contribution from homogeneous catalysis When... (2015). ResearchGate. [Link]

-

Green chemistry metrics. (2022). Wikipedia. [Link]

-

Ji, Y., Jain, S., & Davis, R. J. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 109(36), 17232–17238. [Link]

-

Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]

-

Cravotto, G., & Orio, L. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1539–1553. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction – Examples and Mechanism. [Link]

-

Oreate AI Blog. (2026, January 7). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

-

Barbosa, O., Ortiz, C., & Berenguer-Murcia, Á. (2014). Inorganic materials as supports for covalent enzyme immobilization: methods and mechanisms. RSC Advances, 4(59), 31215-31238. [Link]

-

Barbosa, O., Torres, R., Ortiz, C., & Berenguer-Murcia, Á. (2013). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. International journal of molecular sciences, 14(7), 14339–14377. [Link]

-

Gomez, A. S., & de la Hoz, A. (2015). Influence of the physicochemical properties of inorganic supports on the activity of immobilized bacteria for water denitrification. Journal of hazardous materials, 290, 74-81. [Link]

-

Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (2023). Longdom Publishing. [Link]

-

Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 66(3), 128-132. [Link]

-

ACS Green Chemistry Institute. (n.d.). Introduction to Green Metrics. [Link]

-

Bhattacharyya, S. (2000). Polymer-supported reagents and catalysts: recent advances in synthetic applications. Combinatorial chemistry & high throughput screening, 3(2), 65–92. [Link]

-

YouTube. (2015, September 30). Selected Green Chemistry Metrics for Educators. [Link]

-

Ndaya, C. C., & Darkwa, J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules (Basel, Switzerland), 23(7), 1729. [Link]

-

Polymer characterization. (2023). Wikipedia. [Link]

-

911Metallurgist. (2017, September 23). Laboratory Leaching Test Procedure. [Link]

- Chapter 1 Introduction to Polymer-Supported Reagents.

-

Kumar, P., Sharma, S., & Kumar, P. (2006). Rapid functionalization and loading of solid supports. Organic preparations and procedures international, 38(2), 209–214. [Link]

-

Vapourtec. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector. [Link]

-

Properties of solid supports. (1996). PubMed. [Link]

-

Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. [Link]

-

Kumar, P., Sharma, S., & Kumar, P. (2006). RAPID FUNCTIONALIZATION AND LOADING OF SOLID SUPPORTS. Organic preparations and procedures international, 38(2), 209–214. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solid-state NMR studies of pharmaceutical solids in polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. delval.edu [delval.edu]

- 11. Soluble polymer supports for homogeneous catalysis in flow reactions - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Introduction to Amine-Reactive Isobaric Tags

An In-Depth Technical Guide to the Safety and Handling of Amine-Reactive Isobaric Tagging Reagents

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of amine-reactive isobaric tagging reagents, such as Tandem Mass Tags (TMT). Adherence to these protocols is critical not only for ensuring laboratory safety but also for preserving reagent integrity, which is paramount for generating high-quality, reproducible quantitative proteomics data.

Isobaric tagging reagents are a cornerstone of modern quantitative proteomics, enabling the simultaneous analysis of multiple samples in a single mass spectrometry run.[1][2] These reagents, including the widely used TMTpro series, share a common chemical architecture: an amine-reactive N-hydroxysuccinimide (NHS) ester group, a mass normalizer, and a mass reporter.[3] The NHS ester covalently binds to primary amines on peptides (N-terminus and lysine side chains), creating a stable amide bond.[4][5] This reactivity, while essential for the labeling process, also dictates the primary chemical hazards and necessary handling precautions.

The integrity of the experiment is directly linked to the integrity of the reagent. The primary vulnerability of these NHS-ester containing compounds is their sensitivity to hydrolysis from moisture. Improper handling can lead to reagent degradation, inefficient labeling, and skewed quantitative results. Therefore, the safety protocols outlined below are intrinsically linked to ensuring scientific rigor.

Hazard Assessment and Core Safety Principles

Understanding the potential hazards is the first step in establishing a safe laboratory environment. The primary risks associated with isobaric tagging reagents and their ancillary chemicals are categorized below.

Chemical Hazards

-

Reagent Reactivity and Irritation : As amine-reactive compounds, TMT reagents can react with biological molecules, including proteins on the skin and in the respiratory tract. Direct contact with the powdered reagent or its concentrated solutions can cause skin and eye irritation.[6] The underlying NHS-ester chemistry is classified as causing skin and serious eye irritation.[6][7]

-

Inhalation : Aerosolized powder is a primary exposure risk. Inhaling the fine powder may cause respiratory tract irritation.[7] All weighing and initial dissolution steps must be performed in a certified chemical fume hood.[8][9]

-

Solvent Hazards : The reagents are dissolved in anhydrous aprotic solvents, most commonly acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

-

Acetonitrile (ACN) is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed.

-

DMSO is readily absorbed through the skin and can carry other dissolved chemicals with it, acting as a vehicle for exposure.

-

Many aprotic solvents are coming under increased regulatory scrutiny due to potential health effects.[10]

-

Physical Hazards

-

Dust Explosion : While unlikely in the small quantities used, fine organic powders can potentially form combustible dust concentrations in the air.[11]

-

Flammability : Solvents like acetonitrile are highly flammable.[12] All sources of ignition, such as sparks or hot surfaces, must be prohibited from areas where these solvents are handled and stored.[8][13]

Hazard Summary Table

| Hazard Category | Specific Hazard | Affected Reagent/Component | Mitigation Strategy |

| Chemical | Skin & Eye Irritation | TMT Reagent Powder & Solution | Wear nitrile gloves, safety glasses with side shields, and a lab coat.[4][6][7] |

| Respiratory Irritation | TMT Reagent Powder | Handle all powder in a chemical fume hood or ventilated balance enclosure.[7][8] | |

| Toxicity / Flammability | Acetonitrile (ACN) | Use in a fume hood, away from ignition sources. Ensure proper grounding.[12][13] | |

| Dermal Absorption Carrier | Dimethyl Sulfoxide (DMSO) | Wear appropriate chemical-resistant gloves; change frequently. | |

| Physical | Moisture Sensitivity | TMT Reagent Powder | Store desiccated at -20°C. Equilibrate to room temperature before opening.[3] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood : This is the most critical engineering control. All handling of the dry, powdered TMT reagent and all work with volatile organic solvents (e.g., acetonitrile) must be performed inside a certified chemical fume hood.[8][9] This contains hazardous dust and vapors, preventing inhalation.

-

Ventilated Balance Enclosure : If a fume hood is not available for the weighing step, a ventilated balance enclosure that provides containment may be used as an alternative.

-

Eyewash Station & Safety Shower : Ensure unobstructed access to a functional eyewash station and safety shower for immediate response in case of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling TMT reagents and associated solvents:

-

Eye Protection : Safety glasses with side shields are the minimum requirement.[4] Chemical splash goggles should be worn when there is a significant risk of splashing.[14]

-

Hand Protection : Wear impervious, chemical-resistant gloves, such as nitrile.[4][8] It is crucial to inspect gloves before use and change them immediately if they become contaminated. Remember that no glove material provides indefinite protection.

-

Body Protection : A standard laboratory coat must be worn to protect skin and clothing from splashes.[8][9]

-

Respiratory Protection : Not typically required if work is conducted within a fume hood. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[15]

Step-by-Step Safety and Handling Protocols

The following protocols integrate safety procedures with best practices for experimental success. The causality behind each step is explained to reinforce the link between proper handling and data integrity.

Reagent Receipt and Storage

-

Action : Upon receipt, inspect the vial for any damage.

-

Protocol : Store the reagent immediately at -20°C in its original foil pouch with the provided desiccant.[3]

-

Causality (Trustworthiness) : TMT reagents are highly sensitive to moisture. The NHS ester will hydrolyze in the presence of water, rendering the reagent inactive. Storing it cold and desiccated preserves its chemical integrity, ensuring efficient labeling.

Workflow for Preparing TMT Reagent Stock Solution

Caption: Critical workflow for preparing TMT reagent stock solutions.

-

Step 1: Equilibration (Critical Control Point)

-

Protocol : Remove the reagent vial from the -20°C freezer. Allow the unopened vial to sit on the benchtop for at least 20 minutes to fully equilibrate to room temperature.

-

Causality (Expertise) : This is the single most important step to prevent reagent failure. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic powder, leading to immediate hydrolysis of the NHS-ester. This would severely reduce labeling efficiency and compromise the entire experiment.